

# Comprehensive Structural and Conformational Analysis of (1,2,2-Trimethylpropyl)benzene

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## Compound of Interest

Compound Name: (1,2,2-Trimethylpropyl)benzene

CAS No.: 19262-20-5

Cat. No.: B099719

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## Executive Summary

**(1,2,2-Trimethylpropyl)benzene** (CAS: 19262-20-5), also known as 2,2-dimethyl-3-phenylbutane, represents a critical case study in steric control within organic synthesis. Unlike linear alkylbenzenes, this molecule features a benzylic stereocenter immediately adjacent to a bulky tert-butyl group. This unique architecture creates a "steric gear" effect, restricting bond rotation and dictating the stereochemical outcome of electrophilic aromatic substitutions.

For researchers in drug discovery and materials science, this molecule serves as a premier hydrophobic bioisostere and a probe for examining the limits of Friedel-Crafts alkylation mechanisms.

## Molecular Architecture & Conformational Dynamics

### Structural Connectivity

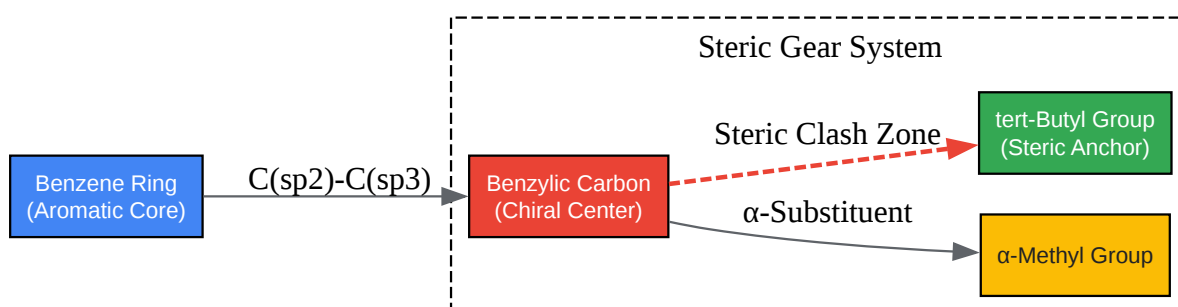
The molecule consists of a benzene ring attached to the C3 position of a 2,2-dimethylbutane skeleton (using IUPAC butane numbering). The defining feature is the vicinal steric clash between the benzylic methyl group and the tert-butyl moiety.

- Formula:
- Molecular Weight: 162.27 g/mol
- Chirality: The benzylic carbon (C1 of the propyl chain) is chiral, existing as (R) and (S) enantiomers.

## Steric Crowding and Rotational Barriers

The bond connecting the benzylic carbon to the tert-butyl group exhibits significantly restricted rotation. The Newman projection along this bond reveals that the gauche interactions between the phenyl ring and the methyl groups of the tert-butyl moiety are unavoidable.

Graphviz Diagram: Structural Connectivity & Steric Zones



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Figure 1: Connectivity map highlighting the steric clash zone between the chiral benzylic center and the bulky tert-butyl group.

## Synthesis & Mechanistic Anomalies

The synthesis of **(1,2,2-trimethylpropyl)benzene** is notorious for a counter-intuitive rearrangement driven by steric hindrance rather than carbocation stability.

## The Friedel-Crafts Rearrangement

Direct alkylation of benzene with 2-chloro-2,3-dimethylbutane (a tertiary alkyl halide) theoretically yields the tertiary alkylbenzene (2,3-dimethyl-2-phenylbutane). However, in the

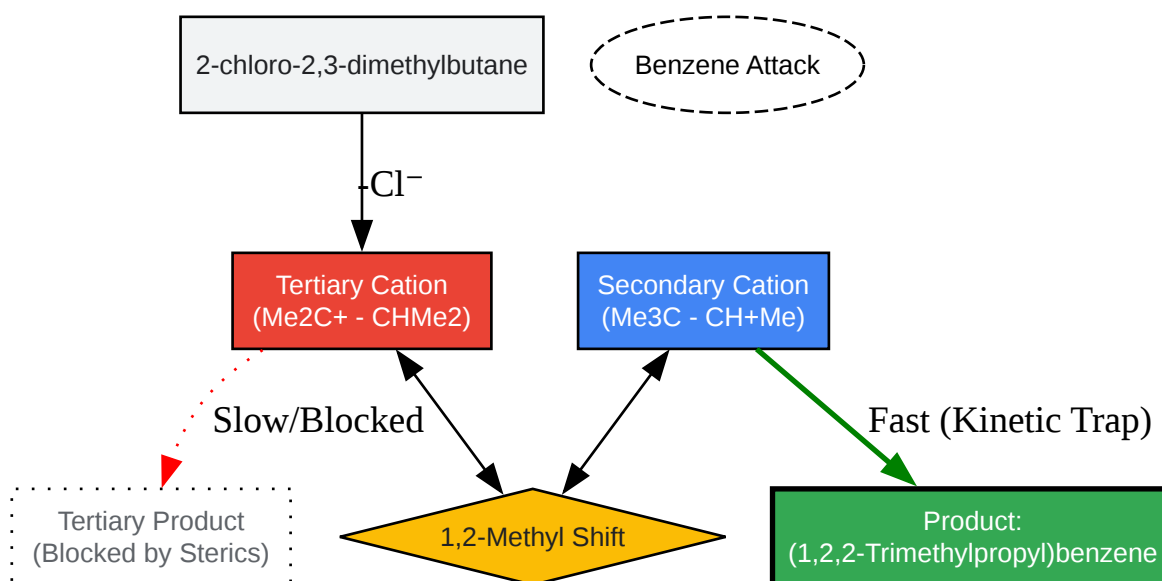
presence of strong Lewis acids like

, the major product is the secondary isomer: **(1,2,2-trimethylpropyl)benzene**.

Mechanism of the "Steric Siphon":

- Ionization: The precursor forms a tertiary carbocation.
- Steric Blockade: Benzene cannot effectively attack the tertiary center due to the bulk of the adjacent isopropyl group.
- Rearrangement: A reversible 1,2-methyl shift converts the tertiary cation into a secondary cation (adjacent to a tert-butyl group).
- Selective Trapping: Although the secondary cation is electronically less stable, it is sterically accessible. Benzene attacks this species, driving the equilibrium toward the secondary product.

Graphviz Diagram: The Steric Siphon Mechanism



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Figure 2: Mechanistic pathway illustrating how steric hindrance prevents tertiary alkylation, siphoning the reaction through a secondary cation intermediate.

## Spectroscopic Characterization

Identification of this molecule relies on distinguishing the tert-butyl singlet from the benzylic methyl doublet.

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Integration	Structural Assignment
Aromatic	7.15 – 7.35	Multiplet	5H	Phenyl ring protons
Benzylic	2.65 – 2.75	Quartet ( Hz)	1H	
-Methyl	1.22	Doublet ( Hz)	3H	on benzylic carbon
tert-Butyl	0.95	Singlet	9H	group

**Key Diagnostic:** The absence of a singlet near 1.3 ppm (characteristic of a gem-dimethyl attached directly to a phenyl ring) confirms the rearrangement from the tertiary to the secondary isomer.

## Applications in Drug Design

In medicinal chemistry, the (1,2,2-trimethylpropyl) moiety serves as a bulky hydrophobic anchor.

- **Metabolic Stability:** The steric bulk of the tert-butyl group shields the benzylic position from rapid oxidation by Cytochrome P450 enzymes, potentially extending the half-life of the drug.
- **Receptor Filling:** The group is an excellent bioisostere for filling large hydrophobic pockets in target proteins (e.g., nuclear receptors).

- Chiral Scaffolds: As a chiral hydrocarbon, it is used in the synthesis of chiral ruthenium catalysts (e.g., for asymmetric hydrogenation) [4].

## Experimental Protocol: Selective Synthesis

Objective: Synthesize **(1,2,2-trimethylpropyl)benzene** via modified Friedel-Crafts alkylation.

Reagents:

- Benzene (Excess, Solvent/Reactant)[1][2][3][4]
- 2-chloro-2,3-dimethylbutane[1][2][3][4][5][6][7]
- Aluminum Chloride (  
, anhydrous)

Procedure:

- Preparation: In a flame-dried 3-neck flask under  
, charge 50 mL of dry benzene and 1.5 g of anhydrous  
. Cool to 0°C.[2]
- Addition: Add 2-chloro-2,3-dimethylbutane (10 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to minimize polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The evolution of HCl gas indicates reaction progress.
- Quench: Pour the reaction mixture onto 100 g of crushed ice/HCl.
- Extraction: Extract with diethyl ether (3 x 30 mL). Wash organics with brine and dry over  
.
- Purification: Fractional distillation. The product boils at approximately 218°C (at 760 mmHg).

Note on Isomers: If

is used instead of

, the rearrangement is suppressed, and the tertiary isomer (2,3-dimethyl-2-phenylbutane) becomes the major product [2].

## References

- NIST Chemistry WebBook. Benzene, (1,2,2-trimethylpropyl)-.[8] National Institute of Standards and Technology. [Link](#)
- Schmerling, L., & West, J. P. (1954).[7] Isomerization Accompanying the Alkylation of Benzene with 1-Chloro-3,3- and with 2-Chloro-2,3-dimethylbutane. Journal of the American Chemical Society. [Link](#)
- Roberts, R. M., & McGuire, S. E. (1970). Alkylations and Competing Rearrangements in the Aluminum Chloride Catalyzed Reactions. Journal of Organic Chemistry. [Link](#)
- Therrien, B., et al. (1999). Synthesis and Resolution of Chiral Ruthenium Complexes. Journal of Organometallic Chemistry. [Link](#)

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- [1. softbeam.net:8080](https://softbeam.net:8080) [softbeam.net:8080]
- [2. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [3. chemcess.com](https://chemcess.com) [chemcess.com]
- [4. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1](#) [ncstate.pressbooks.pub]
- [5. researchgate.net](https://researchgate.net) [researchgate.net]
- [6. researchgate.net](https://researchgate.net) [researchgate.net]
- [7. researchgate.net](https://researchgate.net) [researchgate.net]

- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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